molecular formula C7H5Cl3 B1584542 2,5-Dichlorobenzyl chloride CAS No. 2745-49-5

2,5-Dichlorobenzyl chloride

Cat. No.: B1584542
CAS No.: 2745-49-5
M. Wt: 195.5 g/mol
InChI Key: OMZINLIPPVNUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichlorobenzyl chloride is an organic compound with the molecular formula C7H5Cl3. It is a derivative of benzyl chloride, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is a clear, colorless to pale yellow liquid and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzyl chloride can be synthesized through the chloromethylation of 1,4-dichlorobenzene. This process involves the reaction of 1,4-dichlorobenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic gas-phase ammoxidation of 2,5-dichlorotoluene. This method is preferred due to its higher yield and lower reaction temperature compared to other methods .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Oxidation Reactions: It can be oxidized to form 2,5-dichlorobenzaldehyde or 2,5-dichlorobenzoic acid.

    Reduction Reactions: It can be reduced to form 2,5-dichlorotoluene.

Common Reagents and Conditions:

Major Products Formed:

  • Substitution reactions yield products like 2,5-dichlorobenzylamine, 2,5-dichlorobenzyl alcohol, and 2,5-dichlorobenzyl thiol.
  • Oxidation reactions produce 2,5-dichlorobenzaldehyde and 2,5-dichlorobenzoic acid.
  • Reduction reactions result in 2,5-dichlorotoluene .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where specific substitution patterns are required .

Properties

IUPAC Name

1,4-dichloro-2-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZINLIPPVNUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181866
Record name 2,5-Dichlorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2745-49-5
Record name 2,5-Dichlorobenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2745-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobenzyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichloro-2-(chloromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DICHLOROBENZYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G46I9555FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichlorobenzyl chloride
Reactant of Route 2
Reactant of Route 2
2,5-Dichlorobenzyl chloride
Reactant of Route 3
Reactant of Route 3
2,5-Dichlorobenzyl chloride
Reactant of Route 4
Reactant of Route 4
2,5-Dichlorobenzyl chloride
Reactant of Route 5
Reactant of Route 5
2,5-Dichlorobenzyl chloride
Reactant of Route 6
Reactant of Route 6
2,5-Dichlorobenzyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.